N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide
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Overview
Description
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound that features both indole and tetrazole moieties. Indole derivatives are known for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Tetrazole derivatives are often used in medicinal chemistry due to their bioisosteric properties, which can mimic carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the introduction of the tetrazole moiety. The final step involves the formation of the sulfanylacetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group in the tetrazole can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the indole moiety typically yields indole-3-carboxylic acid derivatives, while reduction of the tetrazole nitro group yields amine derivatives .
Scientific Research Applications
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer and antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, leading to its biological effects. The tetrazole moiety can mimic carboxylic acids, allowing it to interact with different biological targets.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with significant biological activity.
Indole-3-acetic acid: A plant hormone with various biological applications.
Properties
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3S/c1-29-16-5-3-4-15(10-16)27-21(24-25-26-27)31-13-20(28)22-9-8-14-12-23-19-11-17(30-2)6-7-18(14)19/h3-7,10-12,23H,8-9,13H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEPEYDSDABYJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CSC3=NN=NN3C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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